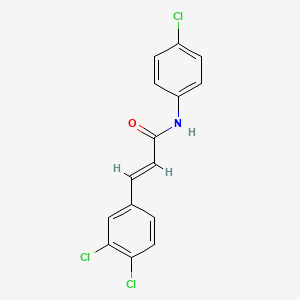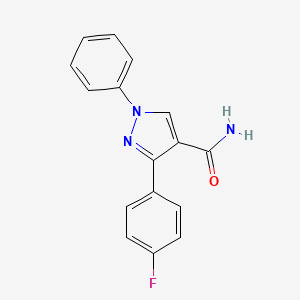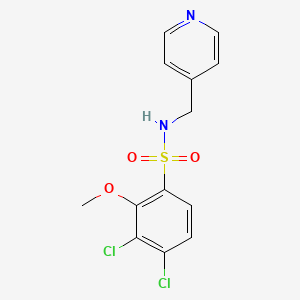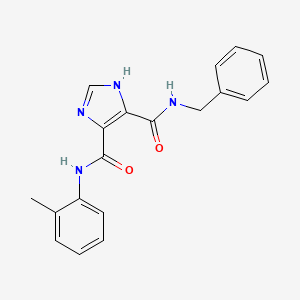![molecular formula C10H7Cl2NO3 B5833426 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCID, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of spirooxindoles, which are characterized by a unique spirocyclic structure that confers them with interesting biological properties.
作用机制
The mechanism of action of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. Additionally, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to activate the p53 pathway, which is a tumor suppressor pathway that is often mutated in cancer cells.
Biochemical and physiological effects:
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In animal studies, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good bioavailability. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also relatively stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and activity. Additionally, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may interact with other compounds or enzymes in cells, which may complicate its interpretation in experiments.
未来方向
There are several future directions for the study of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives. One direction is the development of more potent and selective derivatives of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one for various therapeutic applications. Another direction is the elucidation of the mechanism of action of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives, which may lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in animal models and humans may provide valuable information for its clinical development.
合成方法
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the condensation of 3-indolylglyoxylic acid with 2,2-dichloroethanol in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in good yields. Other methods involve the use of different starting materials such as 3-indolylacetic acid and 2,2-dichloroacetaldehyde, or the use of different catalysts such as zinc chloride or aluminum chloride.
科学研究应用
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In medicinal chemistry, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used as a starting material for the synthesis of various spirooxindole derivatives with potential therapeutic applications.
属性
IUPAC Name |
6',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)15-3-4-16-10/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZGHLDMENMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C(=C(C=C3)Cl)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)
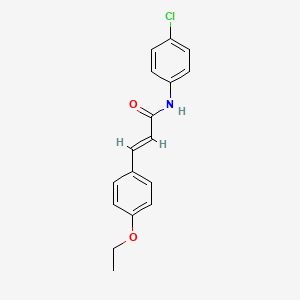
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)
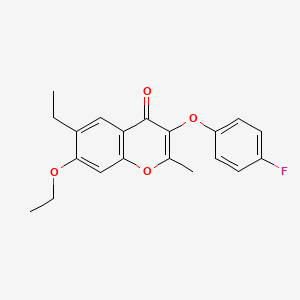
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)
